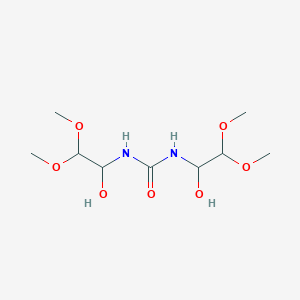

N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

467425-85-0 |

|---|---|

Molecular Formula |

C9H20N2O7 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

1,3-bis(1-hydroxy-2,2-dimethoxyethyl)urea |

InChI |

InChI=1S/C9H20N2O7/c1-15-7(16-2)5(12)10-9(14)11-6(13)8(17-3)18-4/h5-8,12-13H,1-4H3,(H2,10,11,14) |

InChI Key |

MYGNTYVJTDYOAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(NC(=O)NC(C(OC)OC)O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Access Strategies

Synthesis of Precursor Molecules Incorporating 2,2-Dimethoxyethyl Moieties

The foundational step towards the synthesis of the target urea (B33335) derivative is the preparation of precursor molecules that contain the crucial 2,2-dimethoxyethyl functional group. These precursors include the corresponding amine and isocyanate intermediates.

2,2-Dimethoxyethan-1-amine, also known as aminoacetaldehyde dimethyl acetal (B89532), is a key starting material. guidechem.commatrix-fine-chemicals.comsigmaaldrich.com It is a commercially available reagent characterized by the presence of an amine group and a protected aldehyde in the form of a dimethyl acetal. guidechem.com

For the synthesis of substituted analogues, particularly those with substitution at the 1-position, a multi-step synthetic route has been developed. google.com A general method for preparing 1-substituted-2,2-dimethoxyethylamine hydrochlorides involves the following sequence:

Condensation: A Betti-base is condensed with 2,2-dimethoxyacetaldehyde (B46314) to form a 1,3-oxazine intermediate. google.com This reaction can be carried out in an alcoholic solvent at room temperature. google.com

Grignard Reaction: The 1,3-oxazine intermediate is then reacted with a Grignard reagent, which introduces a substituent at the α-position to the amine group with high regioselectivity. google.com

Hydrogenolysis: Finally, a substrate-controlled N-debenzylation via Pd/C-catalyzed hydrogenolysis yields the desired 1-substituted-2,2-dialkoxyethylamine hydrochloride in nearly quantitative crude yield. google.com

This methodology allows for the introduction of various alkyl or aryl substituents, providing access to a range of substituted amine precursors.

Table 1: Synthesis of 1-Substituted-2,2-dimethoxyethylamine Hydrochloride

| Entry | Grignard Reagent | Product | Yield (%) |

|---|

Data sourced from patent CN101538183B. google.com

The conversion of the amine precursors to their corresponding isocyanates is a critical step for certain synthetic strategies targeting the urea functionality. Several general methods for isocyanate synthesis are available, which can be broadly categorized into phosgene-based and non-phosgene routes. researchgate.net

Phosgene-Based Methods: The traditional method involves the reaction of an amine with phosgene (B1210022). nih.gov A safer alternative is the use of triphosgene (B27547) (bis(trichloromethyl)carbonate), a stable solid, which generates phosgene in situ. nih.govorgsyn.org These reactions are typically performed in the presence of a base. nih.gov For instance, amino acid ester isocyanates have been synthesized by treating the corresponding amino acid ester hydrochloride with triphosgene in a biphasic mixture of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate. orgsyn.org

Non-Phosgene Methods: In light of the hazardous nature of phosgene, several alternative methods have been developed. These include:

Dimethyl Carbonate Method: This method involves the reaction of an amine with dimethyl carbonate to form a carbamate, which is then thermally decomposed to the isocyanate. nih.gov

Oxidative Carbonylation: Amines can be converted to isocyanates through oxidative carbonylation. researchgate.net

Dehydration of Carbamic Acids: A mild, metal-free approach involves the formation of carbamic acids from the amine and carbon dioxide, followed by dehydration to yield the isocyanate. scholaris.ca

The choice of method would depend on the specific substrate and the desired reaction conditions, with a general trend towards adopting safer, non-phosgene routes. researchgate.net

Approaches for the Direct Synthesis of N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea

With the necessary precursors in hand, the next stage involves the construction of the central urea moiety. This can be approached through direct condensation reactions or potentially through functional group transformations of a pre-formed urea scaffold.

A plausible and direct route to this compound involves the condensation of a suitable amino alcohol precursor with urea. The key, non-commercially available intermediate for this reaction would be 1-amino-2,2-dimethoxyethanol. The synthesis of this specific amino alcohol is not explicitly detailed in the surveyed literature.

However, analogous reactions provide a strong precedent. For example, N,N'-bis(2-hydroxyethyl)urea has been successfully synthesized by the condensation of urea with 2-aminoethanol. researchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures (e.g., 135-140 °C) with the continuous removal of ammonia (B1221849) gas to drive the reaction to completion. researchgate.net A similar strategy could be envisioned for the reaction between urea and the hypothetical 1-amino-2,2-dimethoxyethanol.

Alternatively, ethylene (B1197577) carbonate has been used as a reactant with urea in the presence of synthetic zeolites to produce 1,3-bis(2-hydroxyethyl)urea (B94319) at 140-150°C. google.com

Another approach involves the reaction of an isocyanate with an amino alcohol. The synthesis of the isocyanate precursor, 1-isocyanato-2,2-dimethoxyethane, would be required. This could then be reacted with 1-amino-2,2-dimethoxyethanol to form the target unsymmetrical urea. To form the symmetrical this compound, one could potentially react two equivalents of the amino alcohol with an activated form of urea, such as a carbamoylimidazolium salt. nih.gov

A more speculative approach could involve the post-synthetic modification of a pre-existing urea derivative. This would likely start from a more readily accessible precursor, such as N,N'-bis(2,2-dimethoxyethyl)urea. The synthesis of this precursor would involve the reaction of 2,2-dimethoxyethan-1-amine with an appropriate carbonyl source.

The subsequent step would require the selective hydroxylation at the C1 position of both dimethoxyethyl chains. This represents a significant synthetic challenge due to the need for high selectivity and the potential for side reactions. Potential, albeit challenging, strategies could involve:

Radical Hydroxylation: Utilizing reagents known for C-H activation and hydroxylation, although controlling the position of hydroxylation would be difficult.

Oxidation and Reduction: Oxidation of the C1 position to a carbonyl group followed by selective reduction to the hydroxyl group.

These strategies are not documented for this specific molecule and would require substantial research and development to be viable.

Synthesis of Mono-Substituted 1-Hydroxy-2,2-dimethoxyethyl Urea Analogues

The synthesis and reactivity of mono-substituted ureas bearing the 2,2-dimethoxyethyl moiety have been explored. Specifically, 1-(2,2-dimethoxyethyl)urea has been utilized as a precursor for the synthesis of new imidazolidin-2-ones. kazanmedjournal.ru

The synthesis of mono-(hydroxyalkyl)ureas is generally achieved by reacting urea with an appropriate alkanolamine. google.com For example, 1-(2-hydroxyethyl)urea can be prepared by reacting urea with ethanolamine (B43304) at around 115 °C. google.com

Following this precedent, the synthesis of a mono-substituted 1-hydroxy-2,2-dimethoxyethyl urea analogue would likely involve the reaction of urea with one equivalent of 1-amino-2,2-dimethoxyethanol. The reaction conditions would need to be carefully controlled to favor the formation of the mono-substituted product over the di-substituted analogue.

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles has been shown to lead to the formation of imidazolidin-2-ones, demonstrating a pathway to further functionalize these urea derivatives. kazanmedjournal.ru

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dimethoxyethan-1-amine |

| 1-Substituted-2,2-dimethoxyethylamine hydrochloride |

| Betti-base |

| 2,2-Dimethoxyacetaldehyde |

| 1,3-Oxazine |

| 1-n-propyl-2,2-dimethoxyethylamine hydrochloride |

| Isocyanate |

| Phosgene |

| Triphosgene (Bis(trichloromethyl)carbonate) |

| Dimethyl carbonate |

| Carbamic acid |

| 1-Amino-2,2-dimethoxyethanol |

| N,N'-Bis(2-hydroxyethyl)urea |

| 2-Aminoethanol (Ethanolamine) |

| Ethylene carbonate |

| 1-Isocyanato-2,2-dimethoxyethane |

| Carbamoylimidazolium salt |

| N,N'-Bis(2,2-dimethoxyethyl)urea |

| 1-(2,2-Dimethoxyethyl)urea |

| Imidazolidin-2-one |

Investigation of N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide Synthesis and Related Systems

A related and informative synthesis is that of N-(1-hydroxy-2,2-dimethoxyethyl)acrylamide. This compound shares a key structural motif with the target urea derivative—the 1-hydroxy-2,2-dimethoxyethyl group. The synthesis of N-(2,2-dimethoxyethyl)acrylamide has been successfully achieved through the reaction of aminoacetaldehyde dimethylacetal with acryloyl chloride. prepchem.com

In a typical procedure, aminoacetaldehyde dimethylacetal is dissolved in a suitable solvent, such as ethyl ether, and cooled to 0°C. A solution of acryloyl chloride is then added dropwise while maintaining the low temperature. prepchem.com The reaction results in the formation of N-(2,2-dimethoxyethyl)acrylamide and aminoacetaldehyde dimethylacetal hydrochloride as a solid byproduct, which can be removed by filtration. prepchem.com The addition of a polymerization inhibitor like methoxyhydroquinone is crucial before concentrating the filtrate to obtain the final product. prepchem.com This method has been reported to yield up to 92% of N-(2,2-dimethoxyethyl)acrylamide. prepchem.com

The synthesis of the hydroxylated target, N-(1-hydroxy-2,2-dimethoxyethyl)acrylamide, would conceptually involve the reaction of an acrylamide (B121943) derivative with glyoxal (B1671930) followed by acetalization. The chemistry of N-(1-hydroxy-2,2-dimethoxyethyl)acrylamide is relevant in polymer science, particularly in the creation of hydrogels with tunable properties for biomedical applications. a2bchem.com

Optimization of Reaction Conditions and Yield for Urea-Acetal Formation

The formation of the core structure of this compound relies on the reaction between urea and glyoxal. The optimization of this reaction is critical for achieving a high yield of the desired product and minimizing the formation of oligomeric side products. google.com

The reaction is typically carried out in an aqueous medium. Key parameters that influence the reaction outcome include pH, temperature, molar ratio of reactants, and reaction time.

Table 1: Reaction Parameters for Urea-Glyoxal Adduct Formation

| Parameter | Condition | Rationale |

| pH | 4.0 - 6.8 | Controls the reaction rate and minimizes side reactions. A weakly acidic environment is optimal. google.com |

| Temperature | 20 - 60°C | Lower temperatures (< 50°C) during the initial phase help to control the exothermic reaction. google.com |

| Molar Ratio (Urea:Glyoxal) | 0.25:1 to 0.9:1 | Influences the molecular weight and composition of the product mixture. google.com |

| Reaction Time | 4 - 5 hours | Sufficient time for the initial reaction between urea and glyoxal to proceed to completion. google.com |

This table is generated based on data from patents describing the reaction of urea and glyoxal. google.comgoogle.com

Following the initial reaction of urea and glyoxal to form a dihydroxyethyleneurea intermediate, the second stage involves the acetalization of the hydroxyl groups with an alcohol, such as methanol (B129727), to yield the final this compound. This subsequent step is typically conducted under acidic conditions (pH 2-4.5) and at a slightly elevated temperature (30-65°C) for 1 to 4 hours. google.com

Table 2: Conditions for Acetalization Step

| Parameter | Condition | Purpose |

| pH | 2.0 - 4.5 | Catalyzes the acetal formation from the hydroxyl groups and methanol. google.com |

| Temperature | 30 - 65°C | Promotes the rate of the acetalization reaction. google.com |

| Reaction Time | 1 - 4 hours | Allows for the conversion of the diol to the dimethoxyacetal. google.com |

This table is based on the two-stage process described in patent literature for similar compounds. google.com

Chemical Reactivity and Mechanistic Pathways

Acid-Catalyzed Transformations of 1-Hydroxy-2,2-dimethoxyethyl Urea (B33335) Derivatives

Under acidic conditions, derivatives of N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea, specifically N-(2,2-dialkoxyethyl)ureas, undergo a cascade of reactions, making them valuable precursors for various nitrogen-containing compounds. Current time information in Los Angeles, CA, US.wikipedia.org These transformations are initiated by the activation of the acetal (B89532) group, leading to the formation of highly reactive electrophilic species.

A primary pathway for N-(2,2-dialkoxyethyl)urea derivatives in the presence of acid is an intramolecular cyclization to generate imidazolidin-2-one scaffolds. Current time information in Los Angeles, CA, US.researchgate.net Imidazolidinones are five-membered heterocyclic rings that are core structures in many biologically active compounds. rsc.orgorganic-chemistry.orgorganic-chemistry.org

The proposed mechanism begins with the acid-catalyzed formation of an oxonium cation from the acetal. This is followed by a nucleophilic attack from the adjacent urea nitrogen, leading to an intramolecular cyclization that forms a 5-alkoxyimidazolidin-2-one intermediate. Current time information in Los Angeles, CA, US. Subsequent elimination of an alcohol molecule (e.g., methanol) from this intermediate is promoted by the acid catalyst, resulting in the formation of a crucial cyclic N-acyliminium ion (an imidazolinium cation). Current time information in Los Angeles, CA, US.acs.org This highly electrophilic species is then poised for further reactions. This method provides a regioselective route to 4-substituted imidazolidinones. Current time information in Los Angeles, CA, US.researchgate.net

Various catalysts can be employed for these cyclizations, with trifluoroacetic acid (TFA) in refluxing toluene (B28343) being a common condition. Current time information in Los Angeles, CA, US. The development of these methods has also explored palladium-catalyzed cyclizations for related urea systems to form similar heterocyclic structures. organic-chemistry.org

The cyclic N-acyliminium ion generated in situ during the acid-catalyzed cyclization is a potent electrophile. It readily reacts with a variety of carbon-based nucleophiles, particularly electron-rich aromatic and heterocyclic compounds, in an electrophilic substitution reaction. Current time information in Los Angeles, CA, US.wikipedia.org This two-step, one-pot process combines the intramolecular cyclization with an intermolecular electrophilic substitution, providing a highly efficient and regioselective synthesis of 4-(het)arylimidazolidin-2-ones. Current time information in Los Angeles, CA, US.researchgate.net

The reaction is successful with a range of nucleophiles, including phenols, indoles, and pyrroles. Current time information in Los Angeles, CA, US. The regioselectivity of the substitution is a key advantage of this methodology. Current time information in Los Angeles, CA, US. For instance, the reaction of N-(2,2-dimethoxyethyl)-3-phenylurea with different nucleophiles under TFA catalysis yields the corresponding 4-substituted imidazolidinones in good to high yields.

Table 1: Synthesis of 4-Substituted Imidazolidinones via Electrophilic Substitution

| Nucleophile | Product | Yield (%) |

| Phenol (B47542) | 4-(4-Hydroxyphenyl)-1-phenylimidazolidin-2-one | 85 |

| 2-Methylphenol | 4-(4-Hydroxy-3-methylphenyl)-1-phenylimidazolidin-2-one | 81 |

| Indole | 1-Phenyl-4-(1H-indol-3-yl)imidazolidin-2-one | 95 |

| 2-Methylindole | 4-(2-Methyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one | 91 |

| Pyrrole | 1-Phenyl-4-(1H-pyrrol-2-yl)imidazolidin-2-one | 70 |

Data sourced from studies on the acid-catalyzed reactions of N-(2,2-dialkoxyethyl)ureas. Current time information in Los Angeles, CA, US.

In a variation of the electrophilic substitution pathway, the reaction of 1-(2,2-dimethoxyethyl)ureas with certain phenols can lead to the formation of urea-substituted diarylethanes. wikipedia.org This outcome is proposed to occur via a similar mechanism involving the generation of the electrophilic iminium ion, which then reacts with two equivalents of the phenol nucleophile.

A one-pot approach has been developed for the synthesis of these urea-substituted diarylethanes and, in some cases, dibenzoxanthenes. wikipedia.org The reaction proceeds under mild conditions using trifluoroacetic acid as a catalyst in chloroform. For example, the reaction of 3-(2,2-dimethoxyethyl)-1,1-diphenylurea with sesamol (B190485) (a phenol derivative) yields 3-[2,2-Bis(6-hydroxybenzo[d] Current time information in Los Angeles, CA, US.wikipedia.orgdioxol-5-yl)ethyl]-1,1-diphenylurea. wikipedia.org This method is valued for its operational simplicity and the use of readily available starting materials. wikipedia.org

Base-Catalyzed Reactions and Molecular Rearrangements

In contrast to the well-documented acid-catalyzed transformations, the literature accessible through targeted searches provides limited specific information on the base-catalyzed reactions and molecular rearrangements of this compound or its immediate N-(2,2-dimethoxyethyl)urea derivatives. While base-catalyzed cyclizations and rearrangements are known for other types of urea compounds, such as propargylic ureas which can form imidazolidin-2-ones via intramolecular hydroamidation, these specific pathways have not been detailed for the title compound. acs.org The reactivity profile of this class of molecules appears to be predominantly exploited under acidic conditions, which activate the acetal functionality.

Detailed Mechanistic Investigations of the 1-Hydroxy-2,2-dimethoxyethyl Moiety's Reactivity

The synthetic utility of this compound derivatives is rooted in the unique reactivity of the 1-hydroxy-2,2-dimethoxyethyl group. Mechanistic studies have focused on understanding how this moiety gives rise to the key reactive intermediates.

The acetal group within the 1-hydroxy-2,2-dimethoxyethyl moiety is the linchpin of the molecule's reactivity in acidic media. An acetal itself is not typically electrophilic, but it serves as a protected aldehyde. Upon acid catalysis, one of the methoxy (B1213986) groups is protonated, turning it into a good leaving group (methanol). Current time information in Los Angeles, CA, US. The departure of methanol (B129727) is often assisted by intramolecular participation of a nearby nucleophile, in this case, the urea nitrogen.

This process generates a cyclic oxonium ion which quickly rearranges to a more stable N-acyliminium cation. Current time information in Los Angeles, CA, US.acs.org This cation is the key electrophilic species that drives the subsequent substitution reactions with nucleophiles. Current time information in Los Angeles, CA, US.researchgate.net Therefore, the acetal functionality acts as a latent electrophilic center, which is unmasked under acidic conditions to initiate a cascade of synthetically useful transformations. Current time information in Los Angeles, CA, US.

Influence of the Hydroxyl Group on Reaction Pathways

The two secondary hydroxyl groups in this compound are pivotal in defining its chemical reactivity. Their presence introduces several potential reaction pathways and mechanistic nuances.

The hydroxyl groups are nucleophilic and can participate in a variety of reactions, such as esterification and etherification. numberanalytics.com The reactivity of these hydroxyl groups can be influenced by the adjacent urea and gem-dimethoxy functionalities through steric and electronic effects. numberanalytics.com For instance, in related hydroxyalkylated ureas, the hydroxyl groups are known to undergo reactions like hydroxyalkylation with alkylene carbonates. Research on N,N′-bis(2-hydroxypropyl)urea (BHPU) has shown that it can be reacted with propylene (B89431) carbonate, indicating the accessibility and reactivity of the hydroxyl groups. researchgate.net

Furthermore, the hydroxyl groups can engage in intramolecular and intermolecular hydrogen bonding. This can influence the conformation of the molecule and the reactivity of the urea core. researchgate.net Intramolecular hydrogen bonding between a hydroxyl group and the urea's carbonyl oxygen could modulate the nucleophilicity of the urea nitrogens and the electrophilicity of the carbonyl carbon. In some systems, hydroxyl groups can act as directing groups, influencing the regioselectivity of reactions at other sites on the molecule. nih.gov For example, in the context of enzyme-catalyzed hydrolysis of urea, the interaction of hydroxyl-containing residues in the active site is crucial for the reaction mechanism. nih.gov While not an enzymatic system, this highlights the potential for intramolecular hydroxyl groups to participate in catalysis, for instance, by acting as a proton shuttle in reactions involving the urea moiety.

The presence of hydroxyl groups also allows for derivatization, which can be a precursor to further transformations. For example, conversion of the hydroxyl group to a better leaving group would pave the way for substitution reactions. numberanalytics.com

Regioselectivity and Stereochemical Control in Transformations

The structure of this compound presents interesting challenges and opportunities for regioselectivity and stereochemical control in its chemical transformations.

Regioselectivity:

The molecule possesses several reactive sites: the two secondary hydroxyl groups, the N-H protons of the urea, and the acetal groups which are stable under basic and neutral conditions but can be hydrolyzed under acidic conditions. The relative reactivity of these sites will determine the outcome of a given reaction, a concept known as regioselectivity. saskoer.canumberanalytics.comiupac.org

In reactions with electrophiles, the secondary hydroxyl groups are generally more nucleophilic than the N-H protons of the urea, whose nucleophilicity is diminished by the electron-withdrawing effect of the carbonyl group. Thus, reactions like acylation or alkylation would be expected to occur preferentially at the hydroxyl groups. However, under strongly basic conditions, the N-H protons can be deprotonated, leading to reactions at the nitrogen atoms. The two hydroxyl groups are chemically equivalent, as are the two N-H protons, which simplifies the number of possible regioisomers in many reactions.

Stereochemical Control:

This compound has two stereogenic centers at the carbons bearing the hydroxyl groups (C1 and C1'). This means the molecule can exist as stereoisomers (enantiomers and diastereomers). researchgate.net Any reaction that creates a new stereocenter or modifies the existing ones will have stereochemical implications.

When the molecule undergoes a reaction at a prochiral center or a reaction that introduces a new chiral element, the existing stereocenters can influence the stereochemical outcome of the new center, a phenomenon known as asymmetric induction. In acyclic systems like this, predicting the stereochemical outcome can be complex. clockss.orgacs.orgacs.org The relative stereochemistry between the two existing centers will likely influence the conformational preferences of the molecule, which in turn can dictate the facial selectivity of an approaching reagent.

For reactions at the carbonyl group or at a position alpha to the existing stereocenters, established models of acyclic stereocontrol could provide a basis for predicting the stereochemical outcome. However, the presence of multiple heteroatoms and flexible bonds makes simple predictions challenging. The stereoselectivity of reactions involving this molecule would likely be dependent on the specific reagents and reaction conditions used. youtube.comyoutube.com

Below is a table summarizing the potential reactive sites and the expected selectivity in their transformations.

| Reactive Site | Potential Transformations | Expected Regioselectivity | Potential for Stereochemical Control |

| Secondary Hydroxyl Groups | Esterification, Etherification, Oxidation | High, preferential over N-H protons for many electrophiles. | High, reactions at the hydroxyl group can proceed with retention or inversion of configuration depending on the mechanism. The existing stereocenter will influence reactions at adjacent positions. |

| Urea N-H Protons | Deprotonation followed by alkylation or acylation | Possible under strongly basic conditions. | The stereocenters on the side chains could influence the conformation and reactivity of the urea core. |

| Urea Carbonyl Group | Reduction, Addition of organometallics | N/A | High, the existing stereocenters would likely direct the facial attack on the carbonyl group. |

| Acetal Groups | Hydrolysis | Requires acidic conditions. | Hydrolysis would remove the gem-dimethoxy groups, leading to a dihydroxy aldehyde derivative. |

Derivatization and Structural Elaboration of N,n Bis 1 Hydroxy 2,2 Dimethoxyethyl Urea

The structural framework of N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea presents multiple reactive sites, including the urea (B33335) core, the hydroxyl groups, and the dimethoxyethyl chains, making it a versatile scaffold for chemical modification and the synthesis of a diverse range of derivatives. These modifications can be strategically employed to alter the molecule's physical, chemical, and biological properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

A ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. Based on its symmetrical structure, the following proton environments are expected: the N-H protons of the urea (B33335) group, the O-H protons of the hydroxyl groups, the methoxy (B1213986) (O-CH₃) protons, and the two different protons on the ethyl backbone (-CH(OH)- and -CH(OCH₃)₂).

The N-H protons would likely appear as a broad singlet or a triplet if coupled to the adjacent C-H proton, exchangeable with D₂O. The hydroxyl (O-H) protons would also be visible, likely as a doublet coupled to the adjacent C-H, though their chemical shift can be highly variable and they are also D₂O exchangeable. The twelve methoxy protons are chemically equivalent due to symmetry and would therefore produce a single, sharp singlet with a high integration value (12H). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a doublet of doublets, due to coupling with the N-H proton and the other backbone proton. Finally, the proton on the carbon with the two methoxy groups (-CH(OCH₃)₂) would likely be a doublet.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are estimates based on standard values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH- (Urea) | 5.5 - 7.0 | Broad Singlet / Triplet | 2H |

| -OH (Hydroxyl) | 3.0 - 5.0 | Doublet | 2H |

| -CH(OH)- | 4.5 - 5.0 | Doublet of Doublets | 2H |

| -CH(OCH₃)₂ | 4.0 - 4.5 | Doublet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the compound's symmetry, only five distinct carbon signals are expected. These correspond to the carbonyl carbon (C=O) of the urea moiety, the carbon atom bonded to the hydroxyl group (-CH(OH)-), the carbon atom bonded to the two methoxy groups (-CH(OCH₃)₂), and the methoxy carbons (-OCH₃). The carbonyl carbon is typically found significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are estimates based on standard values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 158 - 162 |

| -CH(OH)- | 70 - 75 |

| -CH(OCH₃)₂ | 100 - 105 |

To confirm the assignments made from 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals for -CH(OH)- and -CH(OCH₃)₂ to their corresponding ¹³C signals.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong band would be expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl groups and the N-H stretching of the urea's secondary amide groups. The C=O (carbonyl) stretching of the urea group, known as the "Amide I" band, would appear as a very strong and sharp absorption around 1630-1680 cm⁻¹. The N-H bending vibration ("Amide II" band) would be found near 1550-1600 cm⁻¹. Additionally, strong C-O stretching vibrations from the alcohol and methoxy ether groups would be prominent in the 1050-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Secondary Amide (Urea) | 3200 - 3400 | Strong, Broad |

| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | Urea | 1550 - 1600 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for a molecule like this compound as they minimize fragmentation and typically show the molecular ion. nih.gov

Using ESI-MS, the compound would likely be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Given the molecular formula C₉H₂₀N₂O₇, the monoisotopic mass is 268.1270 Da. Therefore, the [M+H]⁺ ion would be expected at m/z 269.1343 and the [M+Na]⁺ ion at m/z 291.1162. uni.lu MALDI-Time of Flight (TOF) MS would yield similar results, often favoring singly charged species. massbank.eupharmainfonepal.com Tandem MS (MS/MS) experiments could be performed on the isolated molecular ion to induce fragmentation, which would likely involve the loss of water (H₂O), methanol (B129727) (CH₃OH), or methoxy groups (OCH₃), providing further confirmation of the structure.

Table 4: Predicted Mass Spectrometry Data for this compound Data based on predicted values for C₉H₂₀N₂O₇. uni.lu

| Adduct / Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₂₀N₂O₇]⁺ | 268.1265 |

| [M+H]⁺ | [C₉H₂₁N₂O₇]⁺ | 269.1343 |

| [M+Na]⁺ | [C₉H₂₀N₂O₇Na]⁺ | 291.1162 |

X-ray Diffraction Analysis for Solid-State Structural Determination

If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction (XRD) is the most definitive method for determining its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and conformational information. For a molecule with multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH, -O-), XRD would be particularly insightful, revealing the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. While XRD has been used to study the crystal structures of simple urea and its derivatives, specific crystallographic data for this compound is not available in the literature. researchgate.net The analysis would provide the unit cell dimensions, space group, and atomic coordinates, offering an unambiguous confirmation of its molecular structure.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating "this compound" from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC):

Due to its polarity imparted by the urea backbone and multiple hydroxyl and methoxy groups, "this compound" is well-suited for analysis by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is a probable method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

Given the compound's hydrophilic nature, a C18 or C8 column may be employed, although hydrophilic interaction liquid chromatography (HILIC) could offer superior retention and separation. mtc-usa.commerckmillipore.com A typical mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with potential additives like a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. merckmillipore.com

Detection is commonly achieved using a UV detector, likely at a low wavelength (around 200-210 nm) where the urea chromophore absorbs. mtc-usa.com For more sensitive and specific detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be coupled with the HPLC system. HPLC-MS would also provide valuable structural information.

Reaction monitoring via HPLC allows for the tracking of the consumption of reactants and the formation of the product over time. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.

Interactive Data Table: Hypothetical HPLC Purity Analysis of a "this compound" Sample

| Compound | Retention Time (min) | Peak Area (%) | Identification |

| Starting Material A | 2.54 | 0.85 | Reactant |

| Starting Material B | 3.12 | 1.10 | Reactant |

| This compound | 5.78 | 97.50 | Product |

| Byproduct 1 | 7.21 | 0.35 | Impurity |

| Byproduct 2 | 8.99 | 0.20 | Impurity |

Gas Chromatography (GC):

The application of Gas Chromatography (GC) for the analysis of "this compound" is likely to be challenging due to the compound's high polarity and low volatility. Direct injection of the compound into a standard GC system would probably lead to thermal decomposition in the heated injector port, rather than volatilization. chromforum.org

To overcome this limitation, derivatization of the hydroxyl groups would be necessary to increase the compound's volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique to convert polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers. nih.gov

Once derivatized, the compound could be analyzed on a mid-polarity capillary column and detected using a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for both quantification and structural confirmation of the derivative. youtube.com

Interactive Data Table: Hypothetical GC Analysis of a Derivatized "this compound" Sample

| Compound Derivative | Retention Time (min) | Peak Area (%) | Purity Assessment |

| Derivatized Impurity A | 4.33 | 1.25 | - |

| Bis(trimethylsilyl) derivative of this compound | 9.15 | 98.20 | High Purity |

| Derivatized Impurity B | 10.54 | 0.55 | - |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. accessengineeringlibrary.comvelp.com For "this compound," this involves the combustion of a precisely weighed sample in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by detectors. The mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined from these measurements. The percentage of oxygen is typically calculated by difference.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula, C₉H₂₀N₂O₇. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula. This validation is a critical step in the structural elucidation process.

Interactive Data Table: Elemental Analysis Data for "this compound"

| Element | Theoretical Mass % (for C₉H₂₀N₂O₇) | Experimental Mass % (Found) | Deviation (%) |

| Carbon (C) | 40.29 | 40.25 | -0.04 |

| Hydrogen (H) | 7.51 | 7.55 | +0.04 |

| Nitrogen (N) | 10.44 | 10.41 | -0.03 |

| Oxygen (O) | 41.75 | 41.79 | +0.04 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the acid-catalyzed cyclization of this compound to form substituted imidazolidinones is a key reaction pathway. DFT calculations can be employed to model this process. Theoretical investigations on similar (2,2-dialkoxyethyl)ureas have shown that the reaction proceeds through the formation of a cyclic imidazolinium cation. researchgate.net The calculations help in understanding the energetics of each step, including the initial protonation, the cyclization to form the five-membered ring, and the subsequent elimination of methanol (B129727).

A hypothetical reaction coordinate diagram for the acid-catalyzed cyclization, derived from DFT calculations, might look like the one presented below. The energy barriers (activation energies) for each step can be quantified, and the geometries of the transition states can be visualized to understand the atomic motions involved.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Cyclization of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactant + H+ | 0.0 |

| 2 | Protonated Reactant | -5.2 |

| 3 | Transition State 1 (Methanol Elimination) | +15.8 |

| 4 | Imidazolinium Cation Intermediate | +2.1 |

| 5 | Transition State 2 (Cyclization) | +12.5 |

| 6 | Cyclized Product | -10.3 |

Furthermore, DFT calculations are valuable for studying other potential reactions, such as hydrolysis or reactions with various nucleophiles and electrophiles. By comparing the activation barriers for different competing pathways, one can predict the most likely reaction outcome under specific conditions. researchgate.netmdpi.com

Prediction and Rationalization of Regioselectivity in Cyclization and Substitution Reactions

Regioselectivity is a critical aspect of the chemistry of this compound, particularly in reactions leading to heterocyclic systems. Computational methods can predict and rationalize why a reaction favors the formation of one regioisomer over another.

In the context of cyclization reactions, such as the formation of imidazolidinones from (2,2-diethoxyethyl)ureas, quantum chemistry calculations have been used to explain the observed high regioselectivity. researchgate.net For this compound, which possesses two identical reactive moieties, intramolecular cyclization could potentially lead to different products depending on which nitrogen and which hydroxy-dimethoxyethyl group are involved. However, intermolecular reactions, such as condensation with aromatic or heterocyclic C-nucleophiles, present a more complex regioselectivity challenge. researchgate.net

DFT calculations can be used to model the transition states for the formation of all possible regioisomers. The calculated activation energies for each pathway would indicate the kinetically favored product. The regioselectivity can often be rationalized by analyzing the electronic properties, such as atomic charges and frontier molecular orbital coefficients, of the reactive intermediates. For example, in an electrophilic substitution on an aromatic ring catalyzed by the imidazolinium ion derived from this compound, the calculations would predict whether ortho, meta, or para substitution is favored by identifying the lowest energy transition state. beilstein-journals.org

Table 2: Illustrative Calculated Activation Barriers for Competing Regioisomeric Pathways

| Reaction | Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Intermolecular Cyclization with a Nucleophile | Pathway A | 18.2 | Product from Pathway B |

| Pathway B | 15.5 | ||

| Electrophilic Aromatic Substitution | Ortho-attack | 25.1 | Para-substituted Product |

| Meta-attack | 28.9 | ||

| Para-attack | 24.5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies.

Due to the presence of several rotatable bonds, this compound can adopt a multitude of conformations. The urea (B33335) backbone itself can exist in different arrangements, and the side chains have considerable conformational freedom. nih.gov Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization with quantum mechanical methods, can identify the low-energy conformers.

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of this compound in a more dynamic fashion, often in the presence of a solvent. documentsdelivered.compnas.orgnih.gov By simulating the motion of the molecule over time, MD can reveal the preferred conformations in solution, the barriers to conformational changes, and the nature of intramolecular and intermolecular hydrogen bonding. For urea derivatives, MD simulations have been used to study their aggregation behavior and interaction with water. utwente.nl

Table 3: Example of Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | (O=C-N-C): 180, (C-N-C-C): 60 | 0.00 | 45.2 |

| 2 | (O=C-N-C): 180, (C-N-C-C): -60 | 0.50 | 20.1 |

| 3 | (O=C-N-C): 0, (C-N-C-C): 180 | 1.20 | 8.5 |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the electronic structure of this compound can provide valuable insights into its chemical behavior. Key aspects to investigate include the distribution of electron density, the nature of the chemical bonds, and the properties of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

The HOMO is associated with the ability to donate electrons and is indicative of reactivity towards electrophiles. Conversely, the LUMO is associated with the ability to accept electrons and indicates reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Reactivity descriptors, derived from conceptual DFT, can quantify various aspects of reactivity. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in the number of electrons.

Electrophilicity Index (ω): A global measure of electrophilic power.

Fukui Functions: Indicate the most electrophilic and nucleophilic sites within the molecule.

By calculating these descriptors for this compound, one can predict which atoms are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding its reaction patterns.

Table 4: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Values)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Chemical Potential (μ) | -2.85 eV |

| Hardness (η) | 4.35 eV |

| Electrophilicity Index (ω) | 0.93 eV |

Applications As a Synthetic Building Block and Reagent in Advanced Organic Synthesis

Precursor to Structurally Diverse Heterocyclic Compounds (e.g., Imidazolidin-2-ones, Imidazoles)

N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea and its analogs, particularly N-(2,2-dialkoxyethyl)ureas, are effective precursors for the synthesis of five-membered nitrogen-containing heterocycles like imidazolidin-2-ones and imidazoles. The imidazolidin-2-one (cyclic urea) scaffold is a key structural component in numerous FDA-approved drugs. nih.gov

The synthesis of substituted imidazolidin-2-ones is often achieved through an acid-catalyzed intramolecular cyclization/electrophilic substitution pathway. nih.gov In a typical reaction, the N-(2,2-dialkoxyethyl) urea (B33335) derivative reacts with electron-rich aromatic or heterocyclic C-nucleophiles in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). nih.gov The proposed mechanism involves the formation of an N-acyliminium ion intermediate which is then attacked by the nucleophile, leading to the formation of a new carbon-carbon bond and subsequent cyclization to yield the 4-substituted imidazolidin-2-one ring system with high regioselectivity. nih.gov This method benefits from readily available starting materials and a straightforward procedure. nih.gov

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Phenol (B47542) | 4-(4-Hydroxyphenyl)imidazolidin-2-one | 85 |

| 2 | Anisole | 4-(4-Methoxyphenyl)imidazolidin-2-one | 90 |

| 3 | Indole | 4-(1H-Indol-3-yl)imidazolidin-2-one | 92 |

| 4 | Pyrrole | 4-(1H-Pyrrol-2-yl)imidazolidin-2-one | 78 |

Table 1: Examples of 4-substituted imidazolidin-2-ones synthesized from N-(2,2-diethoxyethyl)urea and various C-nucleophiles. Data sourced from a study on the highly regioselective synthesis of novel imidazolidin-2-ones. nih.gov

Furthermore, the core structure present in this compound is related to intermediates used in other heterocyclic syntheses. For instance, 1-(2,2-diethoxyethyl)-substituted 5-amino-1,2,3-triazoles undergo acid-mediated denitrogenative transformation to afford functionalized 1H-imidazole derivatives. nih.gov This suggests the potential of this compound to serve as a precursor to imidazole-containing structures under appropriate reaction conditions. The general synthesis of imidazoles can be achieved through various methods, including the well-known Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source like urea. nih.govsemanticscholar.org

Role in the Construction of Functionalized Carbon-Carbon and Carbon-Heteroatom Bonds

A key application of this compound and its analogs is in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The acid-catalyzed synthesis of 4-(het)arylimidazolidin-2-ones is a prime example of C-C bond formation, where a new bond is created between the carbon atom derived from the masked aldehyde and a carbon atom of an aromatic or heterocyclic nucleophile. nih.gov Another advanced strategy involves palladium-catalyzed asymmetric carboamination of N-allyl urea derivatives with aryl or alkenyl halides. umich.edu This method constructs the imidazolidin-2-one ring while simultaneously forming a C-C bond, providing an efficient route to enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. umich.edu The mechanism is believed to proceed through reversible aminopalladation followed by an enantiodetermining reductive elimination step to form the C-C bond. umich.edu

The inherent structure of the urea derivative also facilitates the formation of carbon-heteroatom bonds, primarily C-N bonds during the cyclization process to form the heterocyclic ring. nih.gov The field of C-H bond functionalization offers further possibilities, where transition-metal catalysts, often palladium complexes, can activate a C-H bond and facilitate the formation of a C-X bond (where X can be O, N, or a halogen). nih.gov While not directly demonstrated with this compound itself, the principles of these reactions suggest its potential utility in more complex transformations where the urea or hydroxyl groups could act as directing groups for catalyst-mediated C-H activation and subsequent C-X bond formation.

Utility in Divergent Synthetic Strategies for Complex Molecule Assembly

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The reactivity of this compound makes it an excellent starting point for such strategies. By simply varying the C-nucleophile in the acid-catalyzed reaction, a wide array of 4-substituted imidazolidin-2-ones can be generated from a single urea precursor. nih.gov This allows for the rapid assembly of a library of related molecules with different functionalities, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Moreover, by modifying the reaction conditions or employing different catalytic systems, the urea backbone could potentially be guided towards alternative cyclization pathways or intermolecular reactions. For example, instead of intramolecular cyclization, the reactive N-acyliminium ion intermediates could be trapped by external nucleophiles, leading to linear, functionalized urea derivatives. The presence of two identical reactive sites (the bis(1-hydroxy-2,2-dimethoxyethyl) groups) also allows for the possibility of double functionalization or the synthesis of symmetrical, larger macrocyclic structures. This versatility in accessing different product classes from a single, readily available starting material underscores its utility in the divergent assembly of complex molecules.

General Principles for Materials Science Applications (e.g., as a monomeric unit or cross-linking agent in polymer chemistry)

The chemical structure of this compound, featuring multiple hydroxyl groups, makes it a candidate for applications in materials science, particularly in polymer chemistry. Related compounds, such as N,N'-bis(2-hydroxyethyl)urea and N,N'-bis(hydroxymethyl)urea, have established roles in this field. sigmaaldrich.comgoogle.comgoogle.comwikipedia.org

N,N'-bis(hydroxyalkyl)ureas (HAUs) are effective cross-linking agents for polymers that contain carboxyl or anhydride (B1165640) functional groups, such as poly(acrylic acid). google.comgoogle.com The cross-linking occurs through an esterification reaction between the hydroxyl groups of the HAU and the carboxyl groups of the polymer at elevated temperatures, resulting in a polymer network with increased water insolubility. google.comgoogle.com Given that this compound also contains hydroxyl groups, it could function similarly as a cross-linker, with the dimethoxy groups potentially influencing its solubility in different polymer systems and its reactivity profile.

| HAU Cross-linker | Polymer System | Resulting Insolubility (%) |

| N,N'-bis(2-hydroxyethyl)urea | Poly(acrylic acid) | 100 |

| N,N'-bis(3-hydroxypropyl)urea | Poly(acrylic acid) | 74 |

| Tetrakis(2-hydroxyethyl)urea | Poly(acrylic acid) | 47 |

Table 2: Water insolubility of poly(acrylic acid) films cured with various (hydroxyalkyl)urea (HAU) cross-linkers, demonstrating their efficacy. Data from a patent on (hydroxyalkyl)urea crosslinking agents. google.com

Additionally, N,N'-Bis(hydroxymethyl)urea is a known intermediate in the formation of urea-formaldehyde resins. wikipedia.org These thermosetting resins are formed through the polycondensation of urea and formaldehyde, where the hydroxymethyl groups react to form a cross-linked network. The structural similarity suggests that this compound could serve as a monomeric unit in the synthesis of novel polyureas or other condensation polymers. The hydroxyl groups provide reactive sites for polymerization, for example with diisocyanates to form polyurethanes, while the urea backbone would be incorporated into the polymer chain, potentially imparting properties such as improved thermal stability or hydrogen-bonding capabilities. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the urea (B33335) and hydroxy-acetal moieties can be harnessed through the development of specialized catalytic systems. Future research could focus on transformations that selectively target one or more of these functional groups.

Catalytic Hydrogenation and Decomposition: The urea core itself can be a target for catalytic transformation. Research on other urea derivatives has demonstrated that catalytic systems, often based on ruthenium or iridium, can facilitate hydrogenation to formamides or complete reduction to methylamines and methanol (B129727). researchgate.net Similarly, catalytic hydrolysis of urea to ammonia (B1221849) and carbon dioxide is a well-known process, with catalysts like titanium dioxide and zirconium dioxide showing significant activity. researchgate.netrsc.org Future work could explore similar catalytic approaches for the controlled decomposition or transformation of the urea moiety in N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea, potentially yielding novel functionalized products.

Acetal (B89532) and Hydroxyl Group Transformations: The hydroxy-acetal portions of the molecule are also amenable to a variety of catalytic reactions. Acetals are generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the parent aldehyde. masterorganicchemistry.com This inherent reactivity could be exploited for controlled release applications. Furthermore, the hydroxyl groups can be targeted for catalytic oxidation to ketones or for esterification and etherification reactions to modify the compound's properties.

A summary of potential catalytic transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Potential Catalytic Transformation | Potential Catalyst Type |

|---|---|---|

| Urea | Hydrogenation to formamides/amines | Ruthenium, Iridium complexes researchgate.net |

| Urea | Hydrolysis to amine precursors | Acid or metal oxide catalysts (e.g., ZrO2, TiO2) researchgate.netrsc.org |

| Acetal | Hydrolysis to aldehyde | Acid catalysis masterorganicchemistry.com |

| Hydroxyl | Oxidation to ketone | Transition metal catalysts |

| Hydroxyl | Esterification/Etherification | Acid or base catalysis |

Exploration of Enantioselective Synthesis and Stereocontrolled Reactions

The this compound molecule contains two stereocenters at the carbon atoms bearing the hydroxyl groups. This introduces the possibility of diastereomers and enantiomers. Future research in this area would be highly valuable for applications where specific stereoisomers are required, such as in pharmaceuticals or chiral materials.

Enantioselective Synthesis: The synthesis of specific stereoisomers of this compound would likely involve the use of chiral starting materials or enantioselective catalysts. For instance, the synthesis could start from an enantiomerically pure amino alcohol. Alternatively, methods for the enantioselective synthesis of α-hydroxy carbonyl compounds, which could be precursors to the hydroxy-acetal moiety, have been developed using chiral manganese-salen complexes. acs.orgacs.org Similar strategies could be adapted for the synthesis of enantiomerically enriched this compound.

Stereocontrolled Reactions: Once a specific stereoisomer is obtained, subsequent reactions would need to proceed with stereocontrol to maintain the desired stereochemistry. The hydroxyl groups can act as directing groups in subsequent transformations. For example, the stereoselective reduction of a ketone functionality introduced at a different position in the molecule could be influenced by the existing stereocenters. Research into the stereoselective alkylation of α-hydroxy esters provides a precedent for how the existing stereochemistry can direct the formation of new stereocenters. dtic.mil

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The functional groups present in this compound make it an attractive candidate for participation in MCRs.

Urea in MCRs: Urea and its derivatives are well-known participants in MCRs such as the Biginelli reaction, which is used to synthesize dihydropyrimidinones. nih.govacs.orgresearchgate.net The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea. researchgate.net The this compound could potentially be used as the urea component in such reactions, leading to the formation of complex heterocyclic structures.

Aldehyde Precursor in MCRs: Under acidic conditions, the acetal groups can be hydrolyzed to release two equivalents of a protected aldehyde. This in-situ generation of an aldehyde could be coupled with other components in an MCR. For example, a three-component reaction of an aldehyde, 2-naphthol, and urea can yield naphthoxazinone derivatives. chemmethod.com This suggests that this compound could serve as a precursor to the aldehyde component in a variety of MCRs.

Design and Synthesis of Advanced Functional Materials Based on the Urea-Acetal Scaffold

The presence of multiple functional groups makes this compound a promising monomer for the synthesis of novel polymers and functional materials.

Polymer Synthesis: The two hydroxyl groups and the two N-H protons of the urea moiety provide multiple points for polymerization. For example, the hydroxyl groups can react with diisocyanates to form polyurethanes, or with dicarboxylic acids to form polyesters. The urea group itself can participate in the formation of urea-formaldehyde-type resins. The resulting polymers would have a high density of functional groups, which could be beneficial for applications such as coatings, adhesives, or as scaffolds for further chemical modification. The design of functional monomers based on urea has been explored for creating molecularly imprinted polymers. nih.govresearchgate.netresearchgate.net

Supramolecular Chemistry and Hydrogels: The urea and hydroxyl groups are excellent hydrogen bond donors and acceptors. This suggests that this compound and its derivatives could participate in the formation of well-ordered supramolecular structures through hydrogen bonding. These interactions could be exploited to create self-assembling materials, liquid crystals, or organogels/hydrogels. The ability of urea derivatives to form strong hydrogen bonds is a key feature in the design of many supramolecular systems.

Functionalization and Cross-linking: The hydroxyl and acetal functionalities provide handles for post-polymerization modification. The hydroxyl groups can be functionalized with a wide range of chemical moieties to tune the properties of the resulting material. The acetal groups can be hydrolyzed to aldehydes, which can then be used for cross-linking the polymer chains, for example, through reactions with amines or other nucleophiles. This would allow for the creation of robust polymer networks with tunable mechanical and chemical properties. The design of polymers from a vast space of synthetically accessible monomers is an active area of research. rsc.orgnih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea, and how can lateral lithiation improve regioselectivity?

- Methodology : Utilize lateral lithiation to activate specific positions on aromatic rings or urea backbones, enabling controlled substitution. For example, lithiation of dimethylurea derivatives at low temperatures (-78°C) with LDA (lithium diisopropylamide) in THF, followed by quenching with electrophiles like 1-hydroxy-2,2-dimethoxyethyl halides, can yield the target compound.

- Key Considerations : Monitor reaction conditions (temperature, solvent purity) to avoid side reactions. Confirm regiochemistry via -NMR and -NMR, comparing coupling constants and chemical shifts to literature data for similar urea derivatives .

Q. How can the nitrogen content of this compound be experimentally validated?

- Methodology :

-

Elemental Analysis : Use combustion analysis to measure %N. Compare results to theoretical values calculated from the molecular formula :

\text{%N (theoretical)} = \frac{2 \times 14.01}{268.26} \times 100 = 10.44\% -

Kjeldahl Method : Digest the compound in concentrated , distill released , and titrate to quantify nitrogen. Cross-validate with HPLC-MS for trace impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (risk of exothermic decomposition).

- First Aid : For accidental exposure, rinse eyes with water for 15+ minutes; wash skin with soap/water. Seek medical evaluation due to limited toxicological data .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in the crystallographic refinement of this compound?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to obtain precise atomic coordinates.

- Refinement : Apply SHELXL for least-squares refinement, adjusting occupancy factors for disordered dimethoxyethyl groups. Validate using R-factor convergence (<5%) and electron density maps.

- Example : For torsional flexibility in the hydroxy-dimethoxyethyl side chains, analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Q. How should researchers address contradictions between computational and experimental data on hydrogen-bonding networks in this compound?

- Approach :

- Experimental : Map hydrogen bonds via X-ray crystallography (e.g., O–H⋯O distances <2.8 Å) and compare to IR spectroscopy (O–H stretching frequencies ~3200–3400 cm).

- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate IR spectra. Reconcile discrepancies by adjusting solvent effects or considering polymorphism .

Q. What strategies are effective for assessing toxicity when toxicological data for this compound are incomplete?

- Strategies :

- Read-Across Analysis : Compare structural analogs (e.g., N,N'-methylenebis(urea)) with known LD values.

- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute oral toxicity.

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .

Q. How can ring-puckering coordinates describe conformational dynamics in the dimethoxyethyl substituents?

- Methodology :

- Definition : Apply Cremer-Pople parameters to quantify out-of-plane puckering. For a six-membered ring (e.g., chair vs. boat), calculate amplitude () and phase angles (, ) from crystallographic data.

- Application : Compare puckering modes across temperature-dependent crystallographic studies to identify dominant conformers .

Q. What advanced techniques characterize non-classical hydrogen bonding in solid-state structures of this compound?

- Techniques :

- Single-Crystal Neutron Diffraction : Directly locate H atoms to resolve weak C–H⋯O interactions.

- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., ) and quantify their contributions to packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.